molecular formula C6H3BrCl3N B13012364 3-(Bromomethyl)-2,4,6-trichloropyridine

3-(Bromomethyl)-2,4,6-trichloropyridine

Cat. No.: B13012364
M. Wt: 275.4 g/mol
InChI Key: LTZVXFYHBMJKPS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4,6-trichloropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of three chlorine atoms and one bromomethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,4,6-trichloropyridine typically involves the bromination of 2,4,6-trichloropyridine. One common method includes the reaction of 2,4,6-trichloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2,4,6-trichloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-2,4,6-trichloropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It is used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,4,6-trichloropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the pyridine ring can serve as a scaffold for further functionalization.

Comparison with Similar Compounds

    2,4,6-Trichloropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-2,4,6-trichloropyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and applications.

    3-(Methyl)-2,4,6-trichloropyridine: Contains a methyl group instead of a bromomethyl group, leading to reduced reactivity in substitution reactions.

Uniqueness: 3-(Bromomethyl)-2,4,6-trichloropyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

Properties

Molecular Formula

C6H3BrCl3N

Molecular Weight

275.4 g/mol

IUPAC Name

3-(bromomethyl)-2,4,6-trichloropyridine

InChI

InChI=1S/C6H3BrCl3N/c7-2-3-4(8)1-5(9)11-6(3)10/h1H,2H2

InChI Key

LTZVXFYHBMJKPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)CBr)Cl

Origin of Product

United States

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